molecular formula C8H7BO4 B8265208 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid

Cat. No.: B8265208
M. Wt: 177.95 g/mol
InChI Key: RWXJZOMECKVLJB-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid is an organic compound that belongs to the class of benzoxaboroles This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with boronic acid derivatives, followed by cyclization to form the benzoxaborole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms, potentially altering its reactivity.

    Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the hydroxyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaborole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s ability to form reversible covalent bonds with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Benzoxaboroles, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of fungal infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid involves its ability to form reversible covalent bonds with biological molecules. This interaction is primarily mediated by the boron atom, which can coordinate with nucleophilic sites on proteins or enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access or altering the enzyme’s conformation. This mechanism is particularly relevant in the context of its antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid

Uniqueness

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid is unique due to its specific substitution pattern on the benzoxaborole ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-8(11)5-2-1-3-7-6(5)4-13-9(7)12/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXJZOMECKVLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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